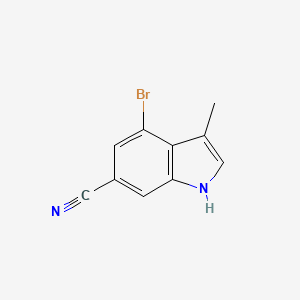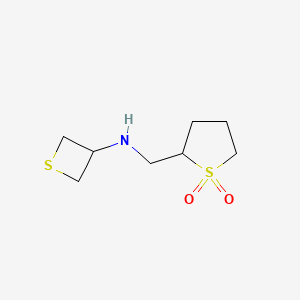
2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound characterized by a five-membered ring structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with thietan-3-ylamine under controlled conditions. The reaction is catalyzed by specific reagents to ensure the formation of the desired product. Industrial production methods often utilize vapor-phase reactions catalyzed by alumina and other heterogeneous acid catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include peracids for oxidation and hydrogen sulfide for reduction .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfolane, a polar, odorless solvent .
Scientific Research Applications
2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions . Industrially, it is used in the production of solvents and other chemical intermediates .
Mechanism of Action
The mechanism of action of 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit stimulatory action on adrenergic and inhibitory action on GABA-ergic neurotransmission . This compound also affects the serotoninergic system, making it a potential candidate for treating depression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide include tetrahydrothiophene, thiophene, and sulfolane . These compounds share similar structural features but differ in their chemical properties and applications.
Uniqueness: What sets this compound apart is its unique combination of a thietan-3-ylamino group with a tetrahydrothiophene 1,1-dioxide ring. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C8H15NO2S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N-[(1,1-dioxothiolan-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NO2S2/c10-13(11)3-1-2-8(13)4-9-7-5-12-6-7/h7-9H,1-6H2 |
InChI Key |
KNFQADHRCSHCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


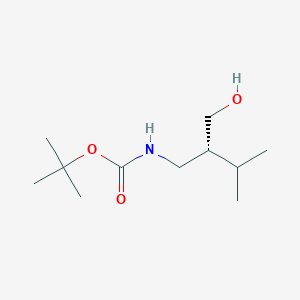
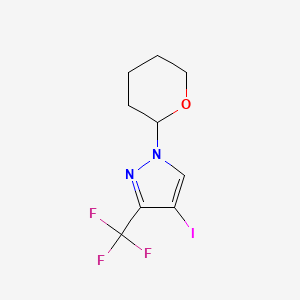
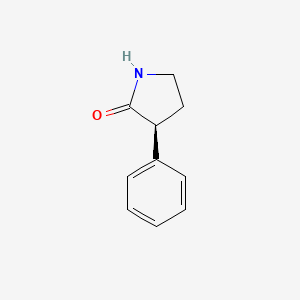
![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
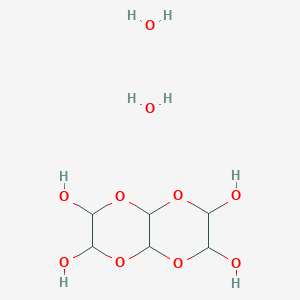
![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
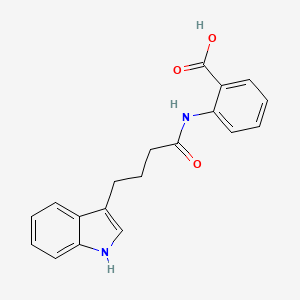
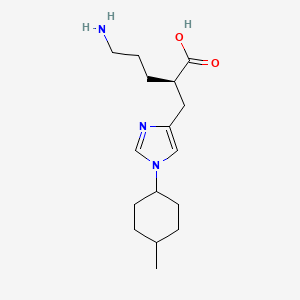
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)

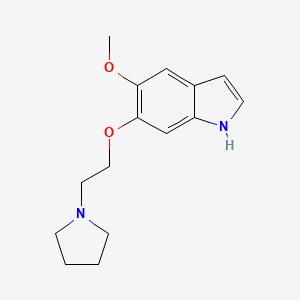
![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
